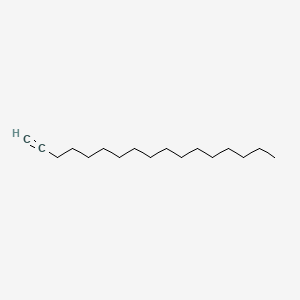

1-Heptadecyne

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

heptadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDNKQWGBZFFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180814 | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-00-5 | |

| Record name | 1-Heptadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Heptadecyne and Its Functionalized Derivatives

Classical Approaches for Terminal Alkyne Synthesis

Established methods for constructing terminal alkynes, such as dehydrohalogenation and the alkylation of acetylene (B1199291), remain relevant for the synthesis of 1-heptadecyne and its analogs.

Dehydrohalogenation Strategies for this compound Production

Dehydrohalogenation represents a foundational method for introducing unsaturation into an organic molecule. In the context of this compound synthesis, this involves the elimination of hydrogen halides from suitable precursors. A common strategy employs the double dehydrohalogenation of a vicinal dihalide. For instance, the treatment of 1,2-dihaloheptadecane with a strong base like sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) can yield this compound. researchgate.net The reaction typically proceeds through an E2 mechanism. youtube.com

A related approach involves the dehydrohalogenation of a vinyl halide. For example, 1-bromoheptadec-1-ene can be converted to this compound using a strong base. researchgate.net Phase transfer catalysis has also been shown to be effective in promoting dehydrohalogenation reactions for the synthesis of alkynes, offering high yields in some cases. researchgate.net

| Precursor Type | Reagents | Product | Reference |

| Vicinal Dihalide (e.g., 1,2-dibromoheptadecane) | Strong base (e.g., NaNH₂, KOH) | This compound | researchgate.net |

| Vinyl Halide (e.g., 1-bromoheptadec-1-ene) | Strong base (e.g., NaNH₂) | This compound | researchgate.net |

| Alkene (via bromination and dehydrohalogenation) | Br₂, then KOH/EtOH | This compound | mdpi.com |

Alkylation of Terminal Acetylenes for this compound Analogues

The alkylation of acetylene or a smaller terminal alkyne provides a versatile route to this compound and its derivatives. This method relies on the acidity of the terminal acetylenic proton, which can be removed by a strong base to form a nucleophilic acetylide anion. This anion can then undergo a nucleophilic substitution reaction (SN2) with a suitable alkyl halide. libretexts.org

For the synthesis of this compound itself, acetylene can be deprotonated, for example with sodium amide in liquid ammonia, followed by reaction with a 15-carbon alkyl halide such as 1-bromopentadecane. libretexts.org Similarly, analogues of this compound can be prepared by alkylating a pre-existing terminal alkyne. For instance, the reaction of 1-dodecyne (B1581785) with an allyl group, followed by further transformations, demonstrates the utility of this approach in building more complex molecules. nih.gov The use of lithium acetylide-ethylenediamine complex is also a common and effective method for these alkylation reactions. cdnsciencepub.com

| Acetylenic Precursor | Base | Alkylating Agent | Product | Reference |

| Acetylene | NaNH₂ | 1-Bromopentadecane | This compound | libretexts.org |

| Hex-1-yne | NaNH₂ | 1-Bromobutane | Dec-5-yne | libretexts.org |

| 1-Dodecyne | - | Allyl bromide | 1,4-Pentadecen-1-yne | nih.gov |

Modern Catalytic Methods for Alkyne Construction

Contemporary synthetic chemistry has seen the development of powerful catalytic methods that offer enhanced selectivity and efficiency in the formation of carbon-carbon triple bonds.

Stereoselective and Regioselective Routes to this compound Derivatives

While the synthesis of the parent this compound does not involve stereochemistry, the preparation of its derivatives often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity). slideshare.netmasterorganicchemistry.com For example, in the synthesis of certain insect pheromones, a derivative of this compound, (±)-1,2-epoxy-8-heptadecyne, was synthesized, and its hydrolytic kinetic resolution was a key step to achieve the desired stereochemistry. researchgate.net

Regioselectivity becomes crucial when dealing with unsymmetrical reagents or substrates. durgapurgovtcollege.ac.in For instance, the hydroboration-oxidation of an alkene precursor to a this compound derivative would be expected to proceed with anti-Markovnikov regioselectivity, placing the hydroxyl group at the less substituted carbon. chemrxiv.org The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of these selective reactions. nih.gov

Sustainable and Atom-Economical Synthetic Protocols for this compound

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are both sustainable and atom-economical. numberanalytics.comnumberanalytics.com An atom-economical reaction is one that maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. jocpr.comyoutube.com

For alkyne synthesis, catalytic reactions often exhibit higher atom economy than stoichiometric methods. For example, catalytic hydrogenation of a more unsaturated precursor, if applicable, would be highly atom-economical. jocpr.com Another approach is the decarboxylative alkynylation of carboxylic acids, which can serve as a homologation process to access terminal alkynes from readily available starting materials. nih.gov While direct application to this compound is not explicitly detailed in the provided context, the principles of these reactions could be applied. For instance, the reaction of propargyl alcohols with terminal alkynes to form 1,4-diynes, where water is the only byproduct, showcases an atom-economic approach to forming C-C bonds relevant to alkyne chemistry. organic-chemistry.org The development of such sustainable methods for the synthesis of long-chain alkynes like this compound remains an active area of research.

Reactivity and Mechanistic Investigations of 1 Heptadecyne

Fundamental Reaction Pathways of Terminal Alkynes

The reactivity of 1-heptadecyne is characteristic of terminal alkynes, which are defined by a carbon-carbon triple bond at the end of a carbon chain. This functional group is a hub of chemical activity, primarily due to the acidity of the terminal hydrogen and the high electron density of the triple bond. chemicalland21.com

The triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Although the electron density of the triple bond makes it a target for electrophiles, alkynes are generally less reactive than alkenes in this regard. libretexts.org The reaction of this compound with hydrogen halides (HX), for instance, would proceed via a mechanism where the electrophilic hydrogen atom adds to the terminal carbon, following Markovnikov's rule. libretexts.orgchemguide.co.uk This leads to the formation of a vinyl carbocation intermediate on the more substituted carbon, which is then attacked by the halide nucleophile. The addition of excess HX can lead to a geminal dihalide. libretexts.org Hydration, another electrophilic addition, typically requires a mercury catalyst and results in the formation of a methyl ketone via an enol intermediate. chemicalland21.comlibretexts.org

Nucleophilic Addition: The sp-hybridized carbon atoms of the alkyne render them susceptible to nucleophilic attack. chemicalland21.com Nucleophilic addition to this compound can lead to the formation of substituted alkenes or alkanes. For instance, the reaction with organometallic reagents like Grignard or organolithium compounds can occur, especially if the terminal proton is first removed by a strong base to form an acetylide.

A summary of potential addition reactions is presented in the table below.

| Reaction Type | Reagent | Intermediate | Product |

| Electrophilic Addition (Halogenation) | Br₂ | Halonium ion | 1,2-Dibromo-1-heptadecene |

| Electrophilic Addition (Hydrohalogenation) | HBr | Vinyl carbocation | 2-Bromo-1-heptadecene |

| Electrophilic Addition (Hydration) | H₂O, H₂SO₄, HgSO₄ | Enol | 2-Heptadecanone |

| Nucleophilic Reduction | Na, NH₃ (l) | Radical anion | trans-1-Heptadecene |

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions for alkynes.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, an alkyne can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orglibretexts.org For this compound to be a reactive dienophile, the diene would typically need to be substituted with electron-donating groups, or this compound itself could be functionalized with electron-withdrawing groups. libretexts.org These reactions are stereospecific and concerted. libretexts.org

[3+2] Cycloadditions (Huisgen 1,3-Dipolar Cycloaddition): The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles. organic-chemistry.org this compound, as a dipolarophile, can react with 1,3-dipoles such as azides to form triazoles. organic-chemistry.org This reaction is a cornerstone of "click chemistry," valued for its high yields and specificity. chemie-brunschwig.chchemie-brunschwig.ch The reaction involves the participation of 4 π-electrons from the dipole and 2 π-electrons from the alkyne in a concerted process. organic-chemistry.org

The table below outlines possible cycloaddition reactions for this compound.

| Reaction Type | Reactant Partner | Product Type |

| [4+2] Cycloaddition | 1,3-Butadiene | Substituted Cyclohexadiene |

| [3+2] Cycloaddition | Phenylazide | 1,4-Disubstituted-1,2,3-triazole |

| [2+2] Photocycloaddition | Alkene | Substituted Cyclobutene |

The terminal alkyne group of this compound is highly versatile for carbon-carbon bond formation through various cross-coupling reactions.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. this compound can be coupled with a variety of these partners in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, providing a direct method for synthesizing more complex structures.

Alkyne Metathesis: This reaction, often catalyzed by molybdenum or tungsten complexes, involves the scrambling of alkyne fragments. While less common for terminal alkynes like this compound without prior modification, it is a powerful tool for creating new internal alkynes. The mechanism is thought to proceed through metallacyclobutadiene intermediates.

Other Functionalizations: The acidic terminal proton of this compound can be deprotonated with a strong base to form a heptadecynylide anion. This nucleophile can then participate in various reactions, such as alkylation with alkyl halides, to extend the carbon chain.

A summary of key cross-coupling and functionalization reactions is provided below.

| Reaction Name | Catalysts/Reagents | Partner | Product Type |

| Sonogashira Coupling | Pd(0), Cu(I), Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Glaser Coupling | Cu(I) salt, Base, O₂ | Another this compound molecule | 1,3-Heptadecadiyne |

| Alkylation | n-BuLi, Alkyl Halide | Alkyl Halide | Internal alkyne |

Pericyclic and Cycloaddition Reactions Involving this compound

Detailed Mechanistic Elucidation of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Reactive intermediates are transient, high-energy species formed during a chemical reaction. lumenlearning.comrsc.org Their identification helps to elucidate reaction pathways. lumenlearning.com

Carbocations: In electrophilic additions to this compound, vinyl carbocations are proposed intermediates. libretexts.org These are generally unstable but are key to determining the regioselectivity of the reaction. libretexts.org The stability of these intermediates follows the order: tertiary > secondary > primary.

Carbanions: The deprotonation of this compound with a strong base generates a terminal acetylide, which is a type of carbanion. allen.in This species is a potent nucleophile used in many synthetic applications.

Radicals: In reactions such as the reduction of this compound with sodium in liquid ammonia, radical anions are formed as intermediates, leading to the formation of a trans-alkene. chemicalland21.com

Metallacyclic Intermediates: In transition metal-catalyzed reactions like alkyne metathesis, metallacyclobutadiene intermediates are postulated. Similarly, in titanium-mediated cross-coupling reactions with imines, azatitanacyclopentenes can be formed. beilstein-journals.org

These intermediates are typically short-lived and are often studied using spectroscopic techniques under special conditions, such as low temperatures or matrix isolation, or their existence is inferred from the final products and kinetic data. lumenlearning.comallen.in

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and energy profiles.

Thermodynamic Data: The thermodynamic properties of this compound can be calculated or experimentally determined. These values are essential for understanding the stability of the molecule and the energy changes in reactions. chemeo.com For example, the standard Gibbs free energy of formation (ΔfG°) and enthalpy of formation (ΔfH°gas) provide information on the molecule's intrinsic stability. chemeo.com

| Thermodynamic Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 315.33 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -102.31 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 42.76 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 53.29 | kJ/mol | Joback Calculated Property chemeo.com |

Kinetic Studies: The rate of a chemical reaction is influenced by factors such as temperature, concentration, and the presence of a catalyst. In the context of this compound, kinetic studies can help differentiate between competing reaction pathways. For example, in cycloaddition reactions, the formation of one product over another can be under either kinetic or thermodynamic control. youtube.commasterorganicchemistry.com At lower temperatures, the kinetically favored product, which forms via the lower energy transition state, predominates. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, and the more stable thermodynamic product is favored. masterorganicchemistry.com The study of reaction kinetics can be performed using techniques like stopped-flow spectrophotometry to measure the rate of change in the concentration of reactants or products. mdpi.com

Influence of Substrate Structure and Reaction Conditions on Mechanistic Divergence in this compound Systems

The reactivity of the terminal alkyne functional group in this compound (C₁₇H₃₂) is a focal point of its chemistry, serving as a versatile handle for molecular elaboration. The specific reaction pathway that this compound undertakes is not intrinsic to the molecule alone but is profoundly influenced by the structure of co-reactants (substrates) and the ambient reaction conditions. This mechanistic pliability allows for the selective synthesis of a diverse array of products, such as alkanes, alkenes, or functionalized alkynes, all originating from the same starting material. cdnsciencepub.comnih.gov Detailed investigations reveal that deliberate modifications to reaction parameters like solvent, catalyst, temperature, and the choice of electrophile can steer the reaction towards a desired mechanistic outcome, thereby preventing the formation of undesired side products.

Control via Reaction Conditions

The choice of catalyst and solvent system is a critical determinant in the hydrogenation of this compound, leading to distinctly different products through mechanistic divergence. Partial reduction to the corresponding alkene can be achieved, or the reaction can proceed to full saturation to yield the alkane.

For instance, the catalytic hydrogenation of this compound can be halted at the alkene stage using a poisoned catalyst system. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a non-polar, hydrocarbon solvent ensures the reaction ceases after the addition of one mole of hydrogen, yielding the Z-alkene. cdnsciencepub.com Conversely, employing a more active catalyst such as palladium on carbon, particularly in an oxygen-containing solvent, facilitates complete reduction to the fully saturated heptadecane. cdnsciencepub.com This divergence highlights the role of the catalyst in controlling the reaction pathway.

The following table summarizes the influence of catalytic systems on the hydrogenation of this compound.

| Catalyst | Solvent | Product | Mechanism |

| Lindlar Catalyst | n-Pentane | (Z)-1-Heptadecene | Partial Hydrogenation |

| Palladium on Carbon | Ethanol | Heptadecane | Complete Hydrogenation |

Another clear example of condition-dependent mechanistic divergence is the reaction of the 1-heptadecynyl anion, formed by deprotonation with a strong base like n-butyllithium (n-BuLi). The fate of this powerful nucleophile is entirely dependent on the electrophile it is subsequently reacted with. Quenching the anion with carbon dioxide (CO₂) results in a carboxylation reaction, yielding 2-heptadecynoic acid. nih.gov However, if an alkyl halide such as methyl iodide is introduced instead, the mechanism switches to a nucleophilic substitution (Sₙ2) reaction, resulting in the formation of an internal alkyne.

This selective reactivity is detailed in the table below.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| n-Butyllithium | Carbon Dioxide (CO₂) | 2-Heptadecynoic acid | Carboxylation |

| n-Butyllithium | Methyl Iodide (CH₃I) | 2-Octadecyne | Alkylation (Sₙ2) |

Influence of Substrate Structure

The physical and structural properties of the substrate itself can dictate the necessary reaction conditions for a successful transformation. The long C₁₅H₃₁ alkyl chain of this compound imparts significant lipophilicity, leading to poor solubility in polar, aqueous solvents. This physical characteristic directly influences the conditions required for reactions such as halogenation.

For shorter-chain terminal alkynes, which are more soluble in aqueous media, halogenation with reagents like sodium hypobromite (B1234621) can proceed efficiently in water. cdnsciencepub.com However, due to its insolubility, this compound requires a change in solvent to facilitate the reaction. The use of a solvent like dioxane and a higher reaction temperature becomes necessary to achieve a satisfactory yield of the 1-bromo-1-heptadecyne product. cdnsciencepub.com This demonstrates how a structural feature—chain length—forces a modification of reaction conditions to enable the desired mechanistic pathway.

The table below illustrates the impact of substrate chain length on reaction conditions for halogenation.

| Substrate | Solvent | Temperature | Outcome |

| Short-chain alkyne | Water | Room Temperature | Efficient Bromination |

| This compound | Water | Room Temperature | Low to No Reaction |

| This compound | Dioxane | Elevated Temperature | Efficient Bromination |

The unbranched, linear structure of this compound means that the reactive terminal alkyne is sterically unhindered. This structural feature generally allows for high reactivity in coupling and addition reactions, as there is minimal steric clash to impede the approach of reagents to the triple bond.

Catalytic Transformations Involving 1 Heptadecyne

Transition-Metal Catalysis in Alkyne Functionalization

Transition metal complexes are widely employed to catalyze reactions at the carbon-carbon triple bond of 1-heptadecyne, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net These catalytic processes often proceed with high efficiency and selectivity, making them powerful tools in organic synthesis. nih.govnih.gov

Catalytic Hydrogenation and Semi-Hydrogenation of this compound

The reduction of the triple bond in this compound can be controlled to produce either the corresponding alkane, heptadecane, or the alkene, 1-heptadecene. Complete hydrogenation to the alkane is typically achieved using catalysts like palladium on carbon. However, the partial reduction, or semi-hydrogenation, to the alkene requires more specialized catalytic systems to avoid over-reduction. researchgate.netnih.gov

The semi-hydrogenation of terminal alkynes like this compound can lead to the formation of (Z)-alkenes (cis) or (E)-alkenes (trans). The stereochemical outcome is highly dependent on the catalyst and reaction conditions employed. Stereodivergent synthesis aims to selectively produce either the (E)- or (Z)-isomer from the same starting material. researchgate.netrsc.org

For the synthesis of (Z)-alkenes, Lindlar's catalyst, a lead-poisoned palladium catalyst, is a classic example that facilitates the syn-addition of hydrogen to the alkyne, yielding the cis-alkene. cdnsciencepub.com Other modern methods for achieving Z-selective semi-hydrogenation include the use of nickel complexes and other specially designed palladium systems. nih.govrsc.orgchemrxiv.org

Conversely, achieving the (E)-alkene via semi-hydrogenation is less common but can be accomplished through specific catalytic systems, often involving photoredox or nickel catalysis under particular conditions that favor the formation of the trans-isomer. researchgate.netresearchgate.net

Significant research has focused on developing catalytic systems that offer high selectivity for the semi-hydrogenation of alkynes to alkenes, preventing the subsequent reduction to alkanes. researchgate.netnih.gov These systems often involve the use of specific ligands or additives that modify the catalyst's activity. For instance, the addition of amines like triethylamine (B128534) can significantly enhance the selectivity for alkene formation when using palladium-based catalysts. researchgate.net

Recent advancements have explored the use of various transition metals and support materials to improve selectivity. Palladium nanoparticles supported on materials like boron nitride have shown promise in the selective semi-hydrogenation of alkynes. researchgate.net Electrocatalytic methods using nickel complexes have also emerged as a chemoselective means for the semi-hydrogenation of terminal alkynes. nih.govchemrxiv.org

| Catalyst System | Selectivity | Product | Reference |

| Palladium on Carbon | Complete Hydrogenation | Heptadecane | |

| Lindlar's Catalyst | Z-selective Semi-hydrogenation | (Z)-1-Heptadecene | cdnsciencepub.com |

| Nickel Complexes | Z-selective Semi-hydrogenation | (Z)-1-Heptadecene | nih.govrsc.orgchemrxiv.org |

| Palladium/Boron Nitride | Selective Semi-hydrogenation | 1-Heptadecene | researchgate.net |

| Photoredox/Nickel Catalysis | E-selective Alkenylation | (E)-Alkenyl Derivatives | researchgate.netresearchgate.net |

Stereodivergent Synthesis of (E)- and (Z)-Alkenyl Derivatives from this compound

Hydroboration and Hydrofunctionalization of this compound

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of this compound, where X can be a variety of functional groups. These reactions are powerful methods for introducing new functionalities.

Hydroboration of terminal alkynes like this compound, followed by oxidation, is a well-established method for the synthesis of aldehydes. testbook.com The reaction typically proceeds in an anti-Markovnikov fashion, where the boron atom adds to the terminal, less substituted carbon of the alkyne. libretexts.org This regioselectivity is driven by both steric and electronic factors. The use of bulky borane (B79455) reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is common to ensure that the reaction stops at the vinylborane (B8500763) stage and to enhance the regioselectivity. chemicalland21.com Subsequent oxidation of the vinylborane intermediate, typically with hydrogen peroxide and a base, yields the corresponding aldehyde. testbook.com

Hydroamination: The addition of an N-H bond from an amine across the triple bond of this compound is known as hydroamination. This reaction can be catalyzed by various transition metals, including rhodium, palladium, and nickel, to produce enamines or imines, which can be further reduced to saturated amines. wikipedia.orgnih.govresearchgate.net The development of enantioselective hydroamination reactions allows for the synthesis of chiral amines. dicp.ac.cnresearchgate.net

Hydroalkoxylation: The addition of an alcohol's O-H bond across the alkyne is termed hydroalkoxylation, which yields vinyl ethers or ketones after tautomerization. mdpi.com This transformation is often catalyzed by metals such as gold, platinum, or ruthenium. mdpi.comresearchgate.net The reaction provides an atom-economical route to these valuable building blocks. mdpi.com

Hydroarylation: This reaction involves the addition of a C-H bond from an aromatic ring across the triple bond. Transition metal catalysts, including iron, rhodium, and manganese, facilitate this process, leading to the formation of aryl-substituted alkenes. ikm.org.mysemanticscholar.orgresearchgate.netresearchgate.net The regioselectivity of the addition can often be controlled by the choice of catalyst and directing groups. nih.gov

| Reaction | Catalyst | Product Type | Reference |

| Hydroboration-Oxidation | Borane Reagents (e.g., 9-BBN) | Aldehyde | testbook.comchemicalland21.com |

| Hydroamination | Rhodium, Palladium, Nickel | Enamine/Imine | wikipedia.orgnih.govresearchgate.net |

| Hydroalkoxylation | Gold, Platinum, Ruthenium | Vinyl Ether/Ketone | mdpi.comresearchgate.netmdpi.com |

| Hydroarylation | Iron, Rhodium, Manganese | Aryl-substituted alkene | ikm.org.mysemanticscholar.orgresearchgate.netresearchgate.netnih.gov |

Regioselective Hydroboration of Terminal Alkynes

Catalytic Hydration of this compound

The addition of water across the triple bond of this compound, known as hydration, can lead to the formation of either a methyl ketone or an aldehyde, depending on the regioselectivity of the reaction. This selectivity is governed by the catalyst and reaction conditions employed.

The hydration of terminal alkynes can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition.

Markovnikov Hydration: In the presence of certain acid or metal catalysts, the addition of water to this compound follows Markovnikov's rule. masterorganicchemistry.com This rule predicts that the hydrogen atom of water will add to the carbon atom of the triple bond that already has more hydrogen atoms (the terminal carbon), while the hydroxyl group adds to the more substituted carbon. masterorganicchemistry.com This initially forms an enol, which rapidly tautomerizes to the more stable keto form, resulting in the formation of 2-heptadecanone, a methyl ketone. Acid-catalyzed hydration is a classic example of a reaction that follows this regioselectivity. leah4sci.com

Anti-Markovnikov Hydration: Conversely, anti-Markovnikov hydration results in the opposite regioselectivity, where the hydroxyl group adds to the terminal carbon and the hydrogen atom adds to the internal carbon of the triple bond. This process yields an aldehyde upon tautomerization of the intermediate enol. libretexts.org Achieving anti-Markovnikov selectivity is a significant challenge in organic synthesis. sci-hub.se Hydroboration-oxidation is a well-established two-step method to achieve this outcome. libretexts.org The use of sterically hindered borane reagents like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) in the first step ensures the anti-Markovnikov addition of the borane across the alkyne. libretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, leading to the formation of heptadecanal. libretexts.org

The regioselectivity of alkyne hydration is a critical consideration in synthetic planning, as it dictates the nature of the carbonyl product formed.

Recent research has focused on developing novel catalytic systems that can achieve highly selective and efficient hydration of terminal alkynes under mild conditions.

For anti-Markovnikov hydration, bifunctional catalysts have emerged as a promising approach. nih.gov These catalysts possess both a metal center to activate the alkyne and a basic or nucleophilic site to facilitate the attack of water. nih.gov For instance, a ruthenium-based catalyst has been reported to exhibit enzyme-like rate and selectivity enhancements for the anti-Markovnikov hydration of terminal alkynes to aldehydes. nih.gov This system demonstrates high functional group tolerance and can operate at room temperature, offering a practical alternative to traditional methods. nih.gov

Theoretical studies using density functional theory (DFT) have also explored the mechanisms of both Markovnikov and anti-Markovnikov hydration catalyzed by rhodium complexes. sci-hub.se These studies provide insights into the factors controlling regioselectivity, suggesting that it can be orbital-driven rather than purely charge-driven. sci-hub.se

The development of these novel catalytic systems is expanding the toolbox for the selective synthesis of aldehydes from terminal alkynes, providing more sustainable and efficient routes compared to classical stoichiometric methods.

Markovnikov and Anti-Markovnikov Selectivity in Alkyne Hydration

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as a terminal alkyne, is an excellent substrate for several important cross-coupling reactions.

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope. wikipedia.orgresearchgate.net It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The reaction of this compound with various aryl or vinyl halides under Sonogashira conditions allows for the direct installation of the long heptadecynyl group onto aromatic or vinylic frameworks. This has significant applications in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials. wikipedia.orglibretexts.org The mild reaction conditions, often at room temperature, and tolerance of a wide range of functional groups contribute to its synthetic utility. wikipedia.org

Variations of the Sonogashira reaction, such as copper-free versions, have been developed to address certain limitations and expand its applicability, particularly in biological contexts. nih.gov The acyl Sonogashira reaction, which couples terminal alkynes with acyl chlorides, provides a direct route to α,β-alkynyl ketones. mdpi.com

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Alkyne | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Aryl Iodide | Pd(PPh₃)₄ / CuI | Aryl-substituted Alkyne |

| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI | Conjugated Enyne |

| This compound | Acyl Chloride | Pd(OAc)₂ | α,β-Alkynyl Ketone |

Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds. wikipedia.org A related and highly valuable transformation is ene-yne metathesis, which occurs between an alkene and an alkyne. chim.itorganic-chemistry.org

Ene-yne cross-metathesis (EYCM) of this compound with an alkene, catalyzed by ruthenium carbene complexes such as the Grubbs catalyst, leads to the formation of a 1,3-diene. mdpi.combeilstein-journals.org This reaction is a powerful method for constructing conjugated diene systems, which are important structural motifs in many organic molecules. beilstein-journals.org The regioselectivity of the reaction can often be controlled, and the use of ethylene (B1197577) as the alkene partner is a particularly efficient way to generate 2-substituted-1,3-butadienes. beilstein-journals.org

The mechanism of ene-yne metathesis is believed to proceed through a metallacyclobutene intermediate. beilstein-journals.org The reaction has been widely applied in the synthesis of natural products and other complex targets.

Sonogashira Cross-Coupling and its Synthetic Utility

Cyclization and Cycloaddition Catalysis with this compound

The triple bond of this compound can participate in a variety of cyclization and cycloaddition reactions, providing access to cyclic and heterocyclic structures.

A cycloaddition is a chemical reaction in which two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org A notable example is the [3+2] cycloaddition of azides with alkynes to form 1,2,3-triazoles. This reaction, often catalyzed by copper(I) or ruthenium(II), is a cornerstone of "click chemistry." mdpi.com The reaction of this compound with an organic azide (B81097) would yield a 1,4-disubstituted 1,2,3-triazole, incorporating the long alkyl chain into a stable heterocyclic ring.

Gold-catalyzed cycloadditions have also emerged as a powerful tool in organic synthesis. ntnu.edu While specific examples with this compound are not prevalent in the cited literature, the general reactivity patterns of terminal alkynes suggest its potential utility in such transformations.

Furthermore, rhodium(II) catalysts are known to promote 1,3-dipolar cycloaddition reactions. researchgate.net These reactions involve the formation of a 1,3-dipole from a diazo compound, which then undergoes cycloaddition with a dipolarophile, such as an alkyne. The reaction of a suitable diazo compound with this compound in the presence of a rhodium(II) catalyst could provide a route to various five-membered heterocyclic rings.

Metal-Catalyzed Dearomative Cycloadditions

Organocatalysis and Metal-Free Transformations of Terminal Alkynes

Organocatalytic Asymmetric Transformations of this compound

Organocatalysis offers a powerful metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, a prominent class of Brønsted acid organocatalysts, can enable the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. d-nb.infonih.gov This transformation is highly relevant to this compound, as the required propargylic alcohol precursor, 1-octadecyn-3-ol, can be readily synthesized by the addition of the acetylide of this compound to formaldehyde.

The key transformation involves the reaction of the racemic propargylic alcohol with a nucleophile, such as a 1,3-dicarbonyl compound or a phenol (B47542) derivative, in the presence of a chiral phosphoric acid catalyst. d-nb.info The proposed mechanism suggests that the catalyst protonates the propargylic alcohol, facilitating its departure as water and generating a propargylic cation paired with the chiral phosphate (B84403) counteranion. d-nb.info The chiral environment dictated by the catalyst controls the trajectory of the incoming nucleophile, leading to the formation of the allene (B1206475) with high stereocontrol over the newly formed axis of chirality. d-nb.infonih.gov This method provides an efficient route to axially chiral allenes bearing a long alkyl chain. beilstein-journals.orgrsc.orgrsc.orgchemrxiv.orgnih.gov

Table 3: Chiral Phosphoric Acid-Catalyzed Synthesis of a Tetrasubstituted Allene

| Entry | Propargylic Alcohol | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | 1,3-Diphenylprop-2-yn-1-ol | 2-Naphthol | (R)-TRIP | Dichloroethane | 96 | 97 | d-nb.info |

Data derived from a representative example of the organocatalytic synthesis of a chiral allene from a racemic propargylic alcohol. d-nb.info

Metal-Free Intramolecular Hydroarylation of Alkyne Substrates

Metal-free intramolecular hydroarylation provides a direct method for forming carbocycles and heterocycles by creating a C-C bond between an aromatic ring and a tethered alkyne. researchgate.netrsc.org Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the intramolecular cyclization of o-alkynylphenols to produce substituted benzofurans without the need for a transition metal. helsinki.fiacs.org

For a substrate derived from this compound, such as 1-(2-(heptadec-1-yn-1-yloxy)phenyl)ethan-1-one, the reaction would proceed via protonation of the alkyne by the strong acid. This generates a reactive vinyl cation intermediate. nih.gov The tethered, electron-rich phenol ring then acts as an intramolecular nucleophile, attacking the vinyl cation in a Friedel-Crafts-type reaction. Subsequent deprotonation and aromatization yield the final benzofuran (B130515) product substituted with the long alkyl chain. helsinki.fiacs.org This protocol is effective for a range of 2-alkynylphenols, affording benzofurans in excellent yields under mild conditions. acs.org

Table 4: Metal-Free Brønsted Acid-Catalyzed Intramolecular Hydroarylation

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | 2-(Phenylethynyl)phenol | MsOH (1 mol%) | CHCl₃ | rt | 99 | acs.org |

Data derived from a representative example of the Brønsted acid-catalyzed cyclization of a 2-alkynylphenol. acs.org

Applications of 1 Heptadecyne in Advanced Organic Synthesis

1-Heptadecyne as a Versatile Building Block for Complex Molecules

As a readily available starting material, this compound serves as a fundamental component for constructing intricate molecular architectures. lookchem.comunigoa.ac.in The terminal alkyne functionality is amenable to a wide range of chemical transformations, most notably carbon-carbon bond-forming reactions like Sonogashira coupling and click chemistry, which are pivotal for assembling complex organic structures. organic-chemistry.org

Synthesis of Natural Products and Their Analogues Incorporating Alkyne Moieties

The C-17 backbone of this compound is a structural feature found in several natural products. A prominent example is the family of polyhydroxylated fatty alcohols isolated from avocado (Persea americana), such as avocadyne (B107709) (16-heptadecyne-1,2,4-triol). This bioactive compound contains a 17-carbon chain with a terminal triple bond, a feature critical to its biological activity, which includes anti-leukemic effects against acute myeloid leukemia (AML) cells. The synthesis of such natural products and their analogues often involves strategies to construct the 17-carbon chain and introduce the terminal alkyne, for which this compound can be a key precursor or model compound. mdpi.com

Additionally, research has identified this compound itself in the volatile compound profiles of various plants, such as in Radix Bupleuri and Camellia oleifera seed oil, highlighting its natural occurrence. nih.govmdpi.com The synthesis of glycosphingolipid analogs and other complex natural derivatives has also utilized this compound, underscoring its role in advancing synthetic methods for creating bioactive molecules.

| Natural Product or Analogue | Source/Target | Synthetic Relevance of this compound |

| Avocadyne (16-heptadecyne-1,2,4-triol) | Persea americana (Avocado) | Serves as a key structural motif and synthetic target. pageplace.de |

| Glycosphingolipid Analogues | Synthetic Target | Used as a building block for constructing the lipid tail. mdpi.com |

| 1-Nonadecyne | Synthetic Target | Synthesis procedures for 1-nonadecyne have been established based on methods developed for this compound. mdpi.com |

Design and Synthesis of Pharmaceutical Intermediates and Lead Compounds

The reactivity of the terminal alkyne in this compound makes it an ideal component for "click chemistry," a concept introduced by K.B. Sharpless that focuses on modular, high-yield reactions. slideshare.netfrontiersin.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne like this compound reacts with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgchemie-brunschwig.ch This reaction is exceptionally reliable and has been employed to connect various molecular fragments, facilitating the rapid construction of compound libraries for drug discovery. frontiersin.orgchemie-brunschwig.ch

Research has demonstrated the use of functionalized alkynes in the synthesis of potential HIV protease inhibitors and C-oligomannosides, the latter of which are inhibitors of enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis. chemie-brunschwig.chchemie-brunschwig.ch The long alkyl chain of this compound can be used to impart lipophilicity to a potential drug molecule, which can be crucial for its interaction with biological targets. For instance, avocadyne, which contains the heptadecyne framework, is itself considered a lead compound for its ability to selectively inhibit mitochondrial fatty acid oxidation in cancer cells.

| Application Area | Synthetic Strategy | Example of Target/Compound Class |

| Antiviral Drug Discovery | Click Chemistry (CuAAC) | HIV Protease Inhibitors. chemie-brunschwig.ch |

| Antibacterial Drug Discovery | Click Chemistry (CuAAC) | C-oligomannoside inhibitors of M. tuberculosis enzymes. chemie-brunschwig.ch |

| Anticancer Lead Compounds | Natural Product Synthesis | Avocadyne and its derivatives targeting fatty acid oxidation. |

Applications of this compound in Materials Science

The unique reactivity of its alkyne group allows this compound to be used as a monomer and a cross-linking agent in the development of advanced materials.

Polymer and Coating Synthesis from Alkyne Monomers

This compound can serve as a monomer for creating polymers with specialized properties. Alkyne-based polymerization reactions, such as polyaddition, cyclotrimerization, and various coupling reactions, can produce conjugated polymers with unique electronic and optical properties. oup.com While polymerization of alkenes is more common, alkyne polymerization offers a route to materials with unsaturated backbones. britannica.com For example, "X-yne click polymerization" (where X can be a thiol, hydroxyl, or amino group) is an efficient method for synthesizing versatile polymeric materials from alkyne monomers under mild conditions. chemrxiv.org The long, non-polar pentadecyl chain of this compound would be expected to impart flexibility and hydrophobicity to the resulting polymer, making it suitable for applications in specialized coatings or as a hydrophobic component in block copolymers.

Role of this compound in Cross-linking Reactions for Material Functionalization

The alkyne functional group is an excellent handle for cross-linking reactions, which are critical for creating robust and functional polymer networks. this compound, or derivatives thereof, can be incorporated into a polymer chain and later used to link different chains together. This can be achieved through reactions like the previously mentioned azide-alkyne click chemistry, which can be used to synthesize side-chain liquid-crystal polymers or to functionalize polymer surfaces. chemie-brunschwig.chchemie-brunschwig.ch The ability to form stable covalent bonds under mild conditions allows for precise control over the material's final properties, such as its mechanical strength, thermal stability, and chemical resistance.

Development of Chemical Probes and Labeling Techniques Utilizing this compound Reactivity

The terminal alkyne of this compound is a bioorthogonal functional group, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property is exploited in the development of chemical probes and labeling techniques.

The CuAAC click reaction is widely used for bioconjugation. chemie-brunschwig.ch A molecule of interest (e.g., a protein, a nucleic acid, or a surface) can be functionalized with an azide group. A reporter molecule (e.g., a fluorescent dye) carrying a terminal alkyne like that of this compound can then be "clicked" on, allowing for visualization and tracking. This has been successfully applied to the modification and labeling of viral capsids. chemie-brunschwig.ch

Furthermore, the defined structure and hydrophobicity of this compound make it a useful probe for studying molecular interactions. In one study, this compound was used as a guest molecule to probe the binding cavity of a synthetic cavitand receptor, helping to elucidate the nature of host-guest interactions within a confined hydrophobic space. Its hydrophobic nature also allows it to integrate into lipid membranes, making it a useful tool for studying membrane dynamics.

Bioorthogonal Chemistry Applications of Terminal Alkynes

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by the native biochemical processes. wikipedia.orgnih.gov These reactions provide powerful tools for chemical biology, enabling the real-time study of biomolecules like proteins, lipids, and glycans in their natural environment. wikipedia.org A cornerstone of bioorthogonal chemistry is the use of chemical reporters, small, abiotic functional groups that can be incorporated into biomolecules and selectively labeled with probes.

The terminal alkyne group, such as the one present in this compound, is a premier example of a bioorthogonal chemical reporter. wikipedia.org Both the alkyne and its common reaction partner, the azide group, are largely absent from biological systems, ensuring that they react selectively with each other. wikipedia.org The stability and inertness of the alkyne functionality towards the vast array of functional groups present in a cell make it an ideal handle for specific chemical ligations.

Two of the most prominent bioorthogonal reactions involving terminal alkynes are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction joins a terminal alkyne with an azide to form a stable 1,4-disubstituted triazole linkage. nih.gov While the copper catalyst can be toxic to cells, low-concentration methods have been developed to enable its use in biological systems. cas.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of catalyst toxicity, strained cyclooctynes were developed. These molecules react readily with azides without the need for a copper catalyst, making them highly suitable for labeling in living organisms. wikipedia.orgbiochempeg.com

The long lipophilic chain of this compound makes it and similar long-chain alkynes suitable for probing biological systems that involve lipids and fatty acids. For example, a method for synthesizing 1-nonadecyne, a structurally similar alkyne, has been described that is related to an established procedure for this compound synthesis. mdpi.com This synthesis was performed with the goal of using the alkyne in a copper-catalyzed azide-alkyne cycloaddition, illustrating the direct relevance of these long-chain alkynes to bioorthogonal labeling techniques. mdpi.com By incorporating an alkyne-tagged molecule like this compound or a derivative into a metabolic pathway, researchers can subsequently use click chemistry to attach fluorescent dyes or affinity tags, allowing for the visualization and isolation of specific cellular components.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₂ |

| Molecular Weight | 236.4 g/mol nih.gov |

| IUPAC Name | Heptadec-1-yne nih.gov |

| CAS Number | 26186-00-5 nih.gov |

| Physical State | Solid at 20°C, Liquid above melting point |

| Melting Point | 22.01 - 26 °C |

Advanced Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic techniques are fundamental tools for the characterization of this compound and its derivatives, providing detailed information about their molecular structure, functional groups, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide precise information about the location of the terminal alkyne and the structure of the long alkyl chain.

In ¹H NMR, the acetylenic proton (≡C-H) of this compound is highly characteristic, appearing as a triplet at approximately 1.94 ppm. The protons on the carbon adjacent to the triple bond (the propargylic protons) typically resonate around 2.18 ppm. The numerous methylene (B1212753) groups of the long alkyl chain produce a large, overlapping signal around 1.26-1.39 ppm, while the terminal methyl group protons appear as a triplet at about 0.88 ppm. oregonstate.edu

¹³C NMR spectroscopy is equally informative. The sp-hybridized carbons of the terminal alkyne in this compound show distinct chemical shifts, with the terminal carbon (C-1) appearing at approximately 68.2 ppm and the internal alkyne carbon (C-2) at around 84.6 ppm. chemicalbook.comoregonstate.edu The carbons of the alkyl chain exhibit shifts in the range of 14.1 to 31.9 ppm. oregonstate.edu These characteristic shifts are invaluable for confirming the structure of this compound and for identifying its derivatives, such as 1-chloro-6-heptadecyne and 1-bromo-8-heptadecyne. nih.govnih.gov

Beyond simple structural confirmation, NMR is instrumental in mechanistic studies. For instance, in situ NMR spectroscopy has been employed to monitor the copper-catalyzed hydroboration of terminal alkynes, providing insights into reaction intermediates and the selectivity of the process. nih.gov Similarly, it has been used to follow the progress of manganese-catalyzed hydroboration reactions, helping to identify active catalytic species and potential deactivation pathways. rsc.org

Interactive Table: Typical NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ≡C-H | ~1.94 | ~68.2 |

| C ≡C-H | - | ~84.6 |

| -C H₂-C≡ | ~2.18 | ~18.4 |

| -(CH₂)₁₃- | ~1.26-1.39 | ~22.7-31.9 |

| -CH₃ | ~0.88 | ~14.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most diagnostic absorptions are those associated with the terminal alkyne group. pearson.com A sharp, characteristic peak corresponding to the stretching of the acetylenic C-H bond (≡C-H) appears around 3300-3330 cm⁻¹. libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com Additionally, the carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp absorption in the range of 2100-2260 cm⁻¹. libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com The presence of both of these peaks is a strong indicator of a terminal alkyne. pearson.com The long alkyl chain of this compound also produces characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

IR spectroscopy is also a valuable tool for monitoring chemical reactions. For example, in reactions where the terminal alkyne of this compound is consumed, the disappearance of the characteristic ≡C-H and C≡C stretching bands can be followed in real-time using techniques like ReactIR. This has been applied in studies of the metallation of terminal acetylenes with zinc triflate and amines, providing evidence for the formation of zinc-acetylide intermediates. pnas.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Bond | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| ≡C-H | Stretch | 3330-3270 | Strong, Narrow |

| C≡C | Stretch | 2260-2100 | Weak to Medium |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| ≡C-H | Bend | 700-610 | Broad |

In Situ and Operando Spectroscopic Methods for Catalytic Reaction Analysis

In situ and operando spectroscopic methods allow for the real-time analysis of chemical reactions under actual reaction conditions, providing a deeper understanding of catalytic cycles, reaction intermediates, and deactivation pathways. researchgate.net These techniques are particularly valuable for studying reactions involving terminal alkynes like this compound.

For example, operando IR spectroscopy has been used to investigate the influence of alkynes on rhodium-based hydroformylation catalysts, revealing the formation of inactive catalyst species. rsc.org Similarly, the combination of high-pressure IR and NMR has shed light on the behavior of rhodium catalysts in the presence of alkynes. rsc.org

Operando X-ray absorption spectroscopy (XAS) and in situ electron paramagnetic resonance (EPR) have provided direct evidence for the reduction of Cu(II) to Cu(I) by terminal alkynes in coupling reactions. researchgate.net Furthermore, operando XAS combined with DFT calculations has been used to understand how alloying copper with gold can modulate the electronic structure of the catalyst, thereby improving the selectivity of alkyne semi-hydrogenation. nih.gov These advanced spectroscopic methods are crucial for optimizing catalytic systems for reactions involving this compound and other terminal alkynes. psi.ch

Computational Chemistry for Understanding this compound Reactivity and Selectivity

Computational chemistry provides powerful theoretical tools to complement experimental studies, offering insights into reaction mechanisms, reactivity, and selectivity at the molecular level.

Density Functional Theory (DFT) Calculations for Mechanistic Pathway Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting mechanistic pathways and understanding selectivity in organic reactions. For reactions involving terminal alkynes, DFT calculations can be used to model transition states, calculate activation energies, and rationalize experimental observations.

For instance, DFT calculations have been instrumental in elucidating the mechanism of gold-catalyzed cycloisomerizations of 1,6-diynes, revealing the crucial role of an allyl-gold intermediate and explaining the observed solvent-controlled chemodivergence. rsc.org In the context of catalyst development, DFT has been used to show how the electronic structure of copper atoms is modulated by alloying with gold, which in turn inhibits over-hydrogenation in alkyne semi-hydrogenation reactions. nih.gov DFT has also been applied to study the inhibition potential of various compounds, including this compound, against enzymes like α-glucosidase by calculating molecular properties such as total energy and dipole moments. upnveri.com These theoretical insights are invaluable for designing more efficient and selective catalytic systems for the transformation of this compound.

Molecular Dynamics Simulations of Alkyne Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational behavior of molecules and their interactions with other species over time.

For long-chain alkynes like this compound, MD simulations can provide insights into their conformational flexibility and how they interact with solvents, surfaces, or biological macromolecules. For example, MD simulations have been used to understand the unusually broad Raman spectrum of alkynes dissolved in triethylamine (B128534), revealing that the terminal alkyne hydrogen interacts strongly with the solvent's nitrogen atom. chemrxiv.orgresearchgate.net This work helps in understanding the intermolecular forces that govern the behavior of alkynes in solution.

In another study, MD simulations with enhanced sampling techniques suggested that the π-electron-rich alkyne group can form stabilizing noncovalent interactions with protein residues, enhancing binding affinity. nih.gov Reactive MD simulations (ReaxFF) have also been employed to study the oxidation of silicon surfaces passivated with 1-alkynes, indicating that alkyne monolayers provide better protection against oxidation compared to alkene monolayers. x-mol.net These simulations offer a dynamic picture of the molecular interactions that are difficult to probe experimentally.

Spectroscopic and Computational Approaches in 1 Heptadecyne Research

Computational Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules like 1-Heptadecyne. These computational methods allow for the detailed investigation of molecular orbitals and the quantification of various descriptors that govern reaction pathways.

Frontier Molecular Orbitals (FMOs)

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level and location are indicative of the molecule's susceptibility to electrophilic attack. Conversely, the LUMO is an electron acceptor, and its properties point to the likely sites for nucleophilic attack. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the π-bonds of the terminal alkyne group (C1≡C2). The LUMO would correspondingly be the antibonding π* orbitals of this same functional group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. austinpublishinggroup.com While specific DFT calculations for this compound are not extensively reported in publicly available literature, the principles of FMO theory provide a clear framework for understanding its reactivity.

| Parameter | Description | Expected Value / Localization |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on the C≡C triple bond |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on the C≡C triple bond (π orbitals) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relatively large, indicative of a stable molecule |

Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing insight into the charge distribution and identifying electrostatically favored sites for reaction. youtube.comwikipedia.org In this compound, the acetylenic hydrogen atom attached to C1 is expected to carry a partial positive charge, consistent with its known acidity. The sp-hybridized carbon atoms of the alkyne group are anticipated to have a net negative charge due to the high s-character of their hybrid orbitals and the electron density of the π-system. The long alkyl chain would exhibit minimal charge separation.

| Atom | Expected Partial Charge | Implication |

|---|---|---|

| H (on C1) | Positive (δ+) | Acidic proton, site for deprotonation |

| C1 (Terminal Carbon) | Negative (δ-) | Nucleophilic character, site for electrophilic attack |

| C2 (Internal Alkyne Carbon) | Slightly Negative (δ-) | Nucleophilic character |

Global and Local Reactivity Descriptors (Fukui Functions)

Chemical Potential (μ) : μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) : η ≈ (ELUMO - EHOMO)

Global Electrophilicity Index (ω) : ω = μ² / (2η)

For a more detailed, atom-specific picture, local reactivity descriptors are used. The Fukui function is particularly valuable, as it indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.orgjoaquinbarroso.com The condensed Fukui function (ƒk) applies this concept to individual atoms (k).

For nucleophilic attack (electron acceptance) : ƒk+ = [qk(N+1) - qk(N)]

For electrophilic attack (electron donation) : ƒk- = [qk(N) - qk(N-1)]

The site most susceptible to nucleophilic attack will have the largest ƒk+ value, while the site most prone to electrophilic attack will have the largest ƒk- value. scm.com For this compound, the terminal alkyne carbons are expected to be the most reactive sites, with high ƒk- values, confirming their role as the primary nucleophilic center of the molecule.

| Descriptor Type | Descriptor | Significance |

|---|---|---|

| Global | Chemical Potential (μ) | Measures the escaping tendency of an electron from the system. |

| Chemical Hardness (η) | Measures the resistance to a change in electron distribution. Correlates with the HOMO-LUMO gap. | |

| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. | |

| Local | Fukui Function (ƒk-) | Indicates the most probable sites for electrophilic attack (e.g., C1 and C2). |

| Fukui Function (ƒk+) | Indicates the most probable sites for nucleophilic attack (e.g., C1 and C2). |

Biological and Supramolecular Interactions of 1 Heptadecyne and Its Analogues

Modulation of Biological Membranes and Processes by Long-Chain Alkynes

Long-chain alkynes and their derivatives are instrumental in modulating biological systems, primarily through their interactions with cellular membranes and proteins. The covalent attachment of long-chain fatty acids to proteins, a process known as protein acylation, is crucial for controlling the subcellular localization of proteins, often targeting them to membranes to regulate cell signaling. nih.govnih.gov To study these processes, acyl analogues featuring alkyne or azide (B81097) tags have been developed. nih.gov These "chemical reporters," including ω-alkynyl fatty acids, can be taken up by cells and used to label proteins, enabling their visualization and proteomic profiling. nih.govnih.gov

The physical properties of these lipid chains, such as their length, are critical. The typical 16- or 18-carbon length of membrane lipids means that the introduction of very long-chain fatty acids (VLCFAs) can disrupt cellular membranes due to a chain-length mismatch. nih.gov Furthermore, long-chain alkynes can be incorporated into more complex molecules, such as metaphilic peptides, to control their hydrophobicity and interaction with lipid membranes. ucla.edu The use of alkyne-labeled fatty acids as metabolic tracers has become a powerful tool to investigate lipid metabolism, including both anabolic and catabolic pathways, with high sensitivity and temporal resolution. researchgate.netfrontiersin.org

Enzymatic Inhibition Studies with 1-Heptadecyne Derivatives

Derivatives of this compound have been identified as potent inhibitors of several key enzymes involved in critical cellular metabolic pathways.

Mitochondrial fatty acid oxidation (FAO) is a vital energy source for certain cells, including acute myeloid leukemia (AML) cells, making it a therapeutic target. oaepublish.com Long-chain fatty acids are transported into the mitochondria via the carnitine palmitoyltransferase (CPT1) system for subsequent breakdown through β-oxidation. frontiersin.orgoaepublish.com The intramitochondrial enzyme very long-chain acyl-CoA dehydrogenase (VLCAD) catalyzes the initial, rate-limiting step of FAO for long-chain fatty acids. oaepublish.comashpublications.org

A polyhydroxylated fatty alcohol derivative of this compound, known as avocadyne (B107709) (16-heptadecyne-1,2,4-triol), has been identified as a novel, potent small-molecule inhibitor of VLCAD. oaepublish.comashpublications.org By directly targeting VLCAD, this compound disrupts FAO and mitochondrial respiration, leading to reduced ATP production and inducing apoptosis in AML cells. oaepublish.comashpublications.org

| Inhibitor | Target Enzyme | Pathway | Biological Effect |

|---|---|---|---|

| Avocadyne (16-heptadecyne-1,2,4-triol) | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Mitochondrial Fatty Acid Oxidation (FAO) | Inhibition of mitochondrial respiration and induction of apoptosis in AML cells. oaepublish.comashpublications.org |

| (2R,4R)-1-acetoxy-2,4-dihydroxy-heptadec-16-yne | Acetyl-CoA Carboxylase (ACC) | Fatty Acid Biosynthesis | Inhibition of a key enzyme in fatty acid synthesis. cuvillier.de |

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anti-cancer and anti-protozoal drugs. nih.govresearchgate.net Studies have shown that certain unsaturated fatty acids can act as topoisomerase inhibitors. nih.gov Specifically, a series of 2-alkynoic fatty acids, which are structural analogues of this compound, have demonstrated potent inhibitory activity against DNA topoisomerase IB from Leishmania donovani (LdTopIB), the protozoan parasite responsible for leishmaniasis. nih.gov

The inhibitory effectiveness of these 2-alkynoic fatty acids is dependent on the length of their carbon chain, with longer chains showing greater potency. nih.gov For instance, 2-octadecynoic acid (2-ODA) was found to be a more effective inhibitor of LdTopIB than 2-hexadecynoic acid (2-HDA) and 2-tetradecynoic acid (2-TDA). nih.gov These compounds were also shown to be selective, exhibiting less potent inhibition against the human topoisomerase IB enzyme. nih.gov

| Compound | Target Enzyme | EC₅₀ (µM) | Anti-Leishmanial Activity (IC₅₀, µM) |

|---|---|---|---|

| 2-Octadecynoic acid (2-ODA) | Leishmania donovani Topoisomerase IB (LdTopIB) | 5.3 ± 0.7 | 11.0 |

| 2-Hexadecynoic acid (2-HDA) | Leishmania donovani Topoisomerase IB (LdTopIB) | > 2-ODA | > 2-ODA |

| 2-Tetradecynoic acid (2-TDA) | Leishmania donovani Topoisomerase IB (LdTopIB) | > 2-HDA | > 2-HDA |

Data sourced from a 2012 study on 2-alkynoic fatty acids. nih.gov

Investigation of Mitochondrial Fatty Acid Oxidation Inhibition Mechanisms

Antiviral and Antimicrobial Activities of Functionalized this compound Analogues

Naturally occurring compounds possessing a terminal alkyne are known to exhibit a wide range of biological activities, including antiviral and antimicrobial effects. rsc.org Functionalized analogues of this compound, particularly those isolated from avocado (Persea americana), have shown notable activity.

For example, 16-heptadecyne-1,2,4-triol and its acetylated derivative, (2R,4R)-1-acetoxy-2,4-dihydroxy-heptadec-16-yne, are known avocado acetogenins. cuvillier.de These compounds have demonstrated antifungal and antibacterial properties. cuvillier.de Research has also indicated a strong inhibitory effect of avocado extracts containing these compounds on the herpes simplex virus type 1 (HSV-1). cuvillier.de Furthermore, 2-alkynoic acids like 2-hexadecynoic acid (2-HDA) have been studied for their antifungal properties against various strains, including Aspergillus niger and Candida albicans, and also show activity against multidrug-resistant bacteria. nih.gov

Supramolecular Recognition and Host-Guest Complexation with this compound

Supramolecular chemistry focuses on the weaker, reversible, non-covalent interactions between molecules, a concept central to host-guest chemistry. wikipedia.orgresearchgate.net In this field, a larger "host" molecule with a defined cavity specifically binds a smaller "guest" molecule. wikipedia.orgresearchgate.net Synthetic receptors, such as cavitands, are designed with deep, hydrophobic pockets to sequester guest molecules from a surrounding medium, often driven by the hydrophobic effect in aqueous solutions. pnas.orgrsc.org

The long, linear structure of this compound makes it an interesting guest for deep-cavity synthetic hosts. Binding studies have been performed using a deep cavitand receptor to sequester long-chain molecules, including ω-fatty acids and their structural analogues, from aqueous media. pnas.orgpnas.org

In these experiments, this compound was used as a guest of comparable length to other long-chain fatty acids but with a different hydrophobic profile due to the terminal alkyne. pnas.orgpnas.org Nuclear Magnetic Resonance (NMR) studies revealed that when this compound forms a 1:1 complex with the cavitand host, only the saturated alkyl end of the molecule binds deep within the cavity. pnas.orgpnas.org The first four carbons of the saturated tail were observed to bind in an extended conformation inside the host's pocket, demonstrating specific molecular recognition based on the guest's structure and hydrophobicity. pnas.orgpnas.org

| Host Molecule | Guest Molecule | Key Interaction Feature | Primary Driving Force |

|---|---|---|---|

| Deep Cavitand Receptor | This compound | The saturated alkyl end of the guest binds deep within the host's cavity. pnas.orgpnas.org | Hydrophobic Effect |

Cation-π Interactions in Alkyne-Containing Molecular Systems

Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π system, such as an alkyne. wikipedia.org This interaction, which is fundamentally an attraction between a monopole (the cation) and a quadrupole (the π system), is significant in strength, comparable to hydrogen bonds and salt bridges in solution. wikipedia.org While extensively studied in aromatic systems, cation-π interactions involving alkynes are also crucial in various chemical and biological contexts, influencing molecular recognition, reaction mechanisms, and supramolecular structures. nih.govnih.gov

The interaction involves the electrostatic attraction between the positive charge of the cation and the region of negative electrostatic potential on the face of the carbon-carbon triple bond. researchgate.net In the gas phase, these interactions can be particularly strong; for instance, the binding energy of Li+ to acetylene (B1199291) is substantial. Even in solution, where solvent molecules can attenuate the force, the cation-π interaction remains a significant energetic contributor. wikipedia.orgprinceton.edu

Experimental evidence for cation-π interactions with alkynes has been gathered through various spectroscopic and crystallographic techniques. Direct observation of this interaction was achieved using Raman spectroscopy, which detected a perturbation in the alkyne stretching frequency (νC≡C) upon the introduction of tetraalkylammonium salts. nih.govrsc.org This shift to a lower wavenumber indicates that electron density is drawn from the triple bond toward the cation, slightly reducing the bond order. nih.gov X-ray crystallography on certain complexes has also provided clear structural evidence for cation-π complexation. acs.org

Computational studies have further elucidated the nature and strength of these interactions. researchgate.netresearchgate.net Theoretical calculations, such as MP2 calculations and Natural Bonding Orbital (NBO) analysis, have been employed to study the stability of folded conformers of alkynyl onium salts and the electronic population of the alkyne. acs.orgnih.gov These studies have explored the influence of various factors, including the nature of the cation, the substituents on the alkyne, and the polarity of the solvent, on the strength of the interaction. acs.orgnih.gov For example, computational models have shown that in the gas phase, the binding energy trend for alkali metals follows classical electrostatics: Li+ > Na+ > K+ > Rb+. nih.govresearchgate.net

The significance of cation-π interactions in alkynes is particularly evident in their role in chemical reactions. For instance, ammonium (B1175870) salts have been shown to catalyze the intramolecular cyclization of propargyl hydrazines. nih.govnih.gov The proposed mechanism involves the ammonium cation activating the triple bond towards nucleophilic attack through a cation-π interaction. nih.gov Similarly, computational studies on electrophilic cyclizations of alkynes have revealed that strong intramolecular π-cation interactions can favor specific reaction pathways, such as the 5-exo-dig route in non-polar solvents. researchgate.netresearchgate.net However, the presence of solvent molecules that can interact with the cation can alter the energy profile and promote alternative pathways. researchgate.netresearchgate.net

The table below summarizes key research findings on cation-π interactions in alkyne-containing systems.

| Research Focus | Key Findings | Methods Used | Significance |

| Ammonium Catalyzed Cyclization | An ammonium agent accelerates the cyclization of propargyl hydrazine, suggesting a cation-π interaction with the alkyne. nih.gov | Raman Spectroscopy, Reaction Kinetics | Provides direct evidence for cation-alkyne interactions and their role in catalysis. nih.gov |

| Intra- and Intermolecular Interactions | Onium salts form stable folded conformers with alkynes, influenced by substituents, anions, and solvent polarity. acs.orgnih.gov | MP2 Calculations, NBO Analysis, X-ray Crystallography | Demonstrates the tunability and structural importance of these interactions in molecular systems. acs.orgnih.gov |